N-(5-tert-butyl-1,2-oxazol-3-yl)-2-methylfuran-3-carboxamide
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Overview
Description
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-methylfuran-3-carboxamide: is a synthetic organic compound characterized by its unique structure, which includes a furan ring, an oxazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-tert-butyl-1,2-oxazol-3-yl)-2-methylfuran-3-carboxamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-hydroxy ketone and an amide.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides under basic conditions.
Formation of the Furan Ring: The furan ring is synthesized through cyclization reactions involving appropriate precursors, such as 1,4-dicarbonyl compounds.
Coupling Reactions: The final step involves coupling the oxazole and furan rings through amide bond formation using reagents like carbodiimides or other coupling agents.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-diones.
Reduction: Reduction reactions can target the oxazole ring, converting it to the corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the furan and oxazole rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products:
Oxidation: Furan-2,3-diones.
Reduction: Amines.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound may inhibit specific enzymes, making it a potential lead compound in drug discovery.
Biological Probes: It can be used as a probe to study biological pathways and interactions.
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for developing new pharmaceuticals, particularly for targeting specific proteins or pathways.
Industry:
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(5-tert-butyl-1,2-oxazol-3-yl)-2-methylfuran-3-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access and subsequent catalysis. The pathways involved can include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
- N-(5-tert-butyl-1,2-oxazol-3-yl)-1-benzothiophene-3-carboxamide
- tert-butyl N-(5-tert-butyl-1,2-oxazol-3-yl)carbamate
- N-(5-tert-butyl-1,2-oxazol-3-yl)-2-{4-[5-(1-methyl-1H-pyrazol-4-yl)-1H-1,3-benzodiazol-1-yl]phenyl}acetamide
Uniqueness: N-(5-tert-butyl-1,2-oxazol-3-yl)-2-methylfuran-3-carboxamide is unique due to the presence of both furan and oxazole rings in its structure, which imparts distinct chemical and biological properties. This dual-ring system allows for versatile reactivity and interaction with various molecular targets, making it a valuable compound in research and development.
Properties
CAS No. |
717872-08-7 |
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Molecular Formula |
C13H16N2O3 |
Molecular Weight |
248.3 |
Purity |
95 |
Origin of Product |
United States |
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